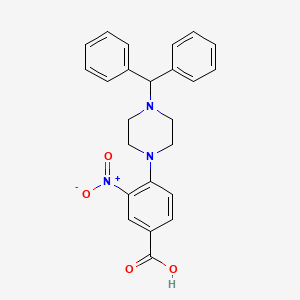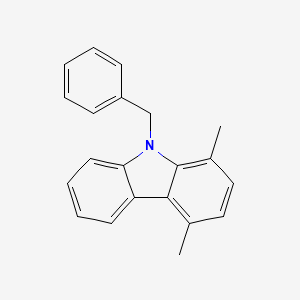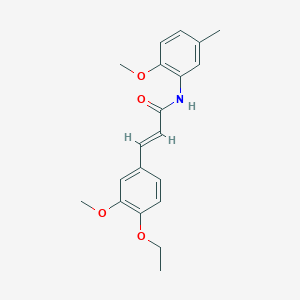
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide, also known as EMMP, is a synthetic compound that belongs to the family of chalcones. Chalcones are known to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EMMP has gained attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases, leading to cell death. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its selectivity towards cancer cells. It has been shown to induce cell cycle arrest and DNA damage in cancer cells, leading to apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
実験室実験の利点と制限
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy synthesis and purification. This compound has also been found to have good stability in various solvents, making it suitable for in vitro studies. However, this compound has poor water solubility, which limits its use in in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which requires further investigation.
将来の方向性
Could include studying the pharmacokinetics and pharmacodynamics of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide in animal models, developing more water-soluble derivatives of this compound, and exploring its potential in combination therapy with other cancer drugs. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on normal cells.
合成法
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide can be synthesized through a simple reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propionyl chloride to obtain this compound. The synthesis method has been optimized for high yield and purity.
科学的研究の応用
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide has been extensively studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit cancer cell migration and invasion, which are important factors in cancer metastasis. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-25-18-10-7-15(13-19(18)24-4)8-11-20(22)21-16-12-14(2)6-9-17(16)23-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBABPDQUHYGM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

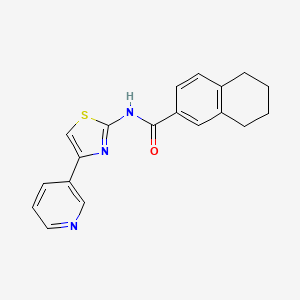


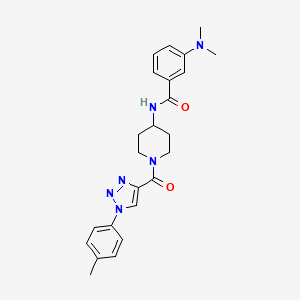

![(2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-methylphenyl)propanoic acid](/img/structure/B2623970.png)
![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2623972.png)
![2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2623973.png)
![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)
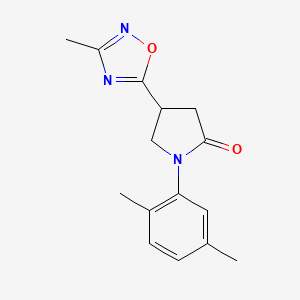
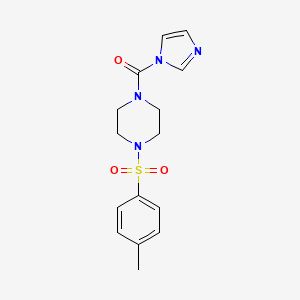
![3A,4,5,6,7,7a-hexahydrobenzo[d]thiazol-2-amine](/img/structure/B2623982.png)
